(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

CAS No.: 35000-37-4

Cat. No.: VC3750359

Molecular Formula: C24H26ClO2P

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35000-37-4 |

|---|---|

| Molecular Formula | C24H26ClO2P |

| Molecular Weight | 412.9 g/mol |

| IUPAC Name | [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride |

| Standard InChI | InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | PWEGQXPODNSKMU-UHFFFAOYSA-M |

| SMILES | CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

| Canonical SMILES | CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

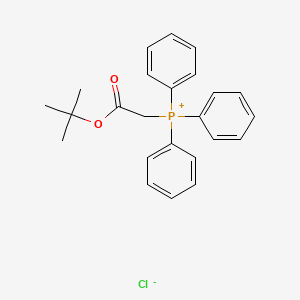

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is characterized by the molecular formula C24H26ClO2P with a precise molecular weight of 412.89 g/mol . At standard conditions, it exists as a crystalline solid, typically appearing as a white to off-white powder. The compound features a quaternary phosphonium center with three phenyl rings and a tert-butoxycarbonylmethyl group, balanced by a chloride counterion.

Table 2.1: Physical and Chemical Properties of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

| Property | Value |

|---|---|

| CAS Number | 35000-37-4 |

| Molecular Formula | C24H26ClO2P |

| Molecular Weight | 412.89 g/mol |

| Exact Mass | 412.135895 g/mol |

| Physical State | Solid |

| InChIKey | UDQVVAXJXLODKX-UHFFFAOYSA-N |

| MDL Number | MFCD00043160 |

Structural Characteristics

The structure of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride features a central phosphorus atom bonded to three phenyl groups and a methylene group that connects to a tert-butyl ester function. The positively charged phosphorus atom is balanced by a chloride counterion, forming an ionic compound. The tert-butyl group introduces significant steric hindrance that influences the reactivity and stereoselectivity in reactions involving this compound.

The compound can be structurally represented through its InChI notation: InChI=1S/C24H26ClO2P/c1-24(2,3)27-23(26)19-28(25,20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3 . This notation precisely describes the connectivity and three-dimensional arrangement of atoms within the molecule.

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature and commercial catalogs, reflecting slight variations in naming conventions:

These alternative names all refer to the same chemical entity but emphasize different structural aspects or follow different chemical nomenclature systems.

Synthesis and Preparation

Synthetic Routes

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride typically involves a nucleophilic substitution reaction between triphenylphosphine and tert-butyl chloroacetate or a similar haloacetate derivative. This reaction proceeds through the nucleophilic attack of the phosphorus atom on the α-carbon of the haloacetate, displacing the halide and forming the phosphonium salt.

The general synthetic route can be represented as:

Ph₃P + ClCH₂COO(t-Bu) → [Ph₃P⁺CH₂COO(t-Bu)]Cl⁻

This reaction exemplifies the nucleophilicity of the phosphorus atom in triphenylphosphine and its ability to displace halides from organic substrates.

Reaction Conditions and Optimization

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride requires specific reaction conditions to ensure high yield and purity. These typically include:

-

Solvent selection: Aprotic polar solvents such as tetrahydrofuran (THF), dichloromethane, or acetonitrile are commonly employed to facilitate the reaction.

-

Temperature control: The reaction is often conducted at temperatures ranging from room temperature to reflux conditions, depending on the specific protocol.

-

Reaction time: Complete conversion may require several hours, with monitoring by thin-layer chromatography or other analytical techniques.

-

Purification methods: The product is typically isolated through recrystallization, precipitation, or chromatographic techniques to ensure high purity.

The optimization of these parameters is crucial for maximizing yield and minimizing the formation of byproducts or impurities.

Chemical Reactivity

Wittig Reactions

The primary application of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is in Wittig reactions for the synthesis of α,β-unsaturated tert-butyl esters . In this process, the phosphonium salt is first converted to the corresponding ylide (typically using a strong base like sodium hydride, butyllithium, or potassium tert-butoxide), which then reacts with aldehydes or ketones to form carbon-carbon double bonds.

The general reaction scheme involves:

-

Deprotonation: [Ph₃P⁺CH₂COO(t-Bu)]Cl⁻ + Base → Ph₃P=CHCOO(t-Bu) + Base-HCl

-

Addition to carbonyl: Ph₃P=CHCOO(t-Bu) + R₂C=O → R₂C=CHCOO(t-Bu) + Ph₃P=O

| Aldehyde Type | Typical E/Z Ratio | Influencing Factors |

|---|---|---|

| Aliphatic aldehydes | 80:20 to 95:5 | Electronic effects, steric hindrance |

| Aromatic aldehydes | 75:25 to 90:10 | Electronic effects of substituents |

| α,β-Unsaturated aldehydes | 85:15 to 95:5 | Extended conjugation effects |

| Ortho-substituted benzaldehydes | Variable | Steric and electronic interactions |

Analytical Characterization

Spectroscopic Properties

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride can be characterized using various spectroscopic techniques, providing valuable information about its structure and purity. Spectral data available from SpectraBase indicates that computational methods have been employed to predict and analyze the spectroscopic properties of this compound .

Key spectroscopic features typically include:

-

¹H NMR: Characteristic signals for the tert-butyl group (δ ~1.4-1.5 ppm), methylene protons adjacent to phosphorus (δ ~5.0-5.5 ppm, showing P-H coupling), and aromatic protons of the phenyl rings (δ ~7.5-8.0 ppm).

-

³¹P NMR: A distinctive singlet typically in the range of δ +20 to +25 ppm, characteristic of quaternary phosphonium salts.

-

¹³C NMR: Signals for the tert-butyl carbon (δ ~28-30 ppm), quaternary carbon (δ ~80-85 ppm), carbonyl carbon (δ ~165-170 ppm), and aromatic carbons (δ ~120-135 ppm), with some showing P-C coupling.

-

Mass Spectrometry: Molecular ion peak corresponding to the cationic portion [M-Cl]⁺ at m/z 377, along with fragment ions resulting from the loss of the tert-butyl group or phenyl rings.

X-ray Crystallography

Applications in Organic Synthesis

Synthesis of α,β-Unsaturated Esters

The primary application of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is in the synthesis of α,β-unsaturated tert-butyl esters through Wittig olefination reactions . These structural motifs are prevalent in many natural products, pharmaceuticals, and materials science applications. The reaction provides a straightforward route to these compounds with good control over the stereochemistry of the resulting double bond.

Natural Product Synthesis

In natural product synthesis, (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride serves as a valuable reagent for introducing unsaturated ester functionalities. The tert-butyl ester group can be selectively deprotected at a later stage, providing access to carboxylic acids or derivatives through further transformations. This selective functionalization capability makes the reagent particularly useful in the synthesis of complex natural products containing α,β-unsaturated carboxylic acid motifs.

Medicinal Chemistry

In medicinal chemistry, the compound enables the synthesis of drug candidates containing α,β-unsaturated ester functionalities, which are common in many bioactive compounds. The ability to control the stereochemistry of the double bond is particularly valuable in this context, as the biological activity of molecules often depends critically on their three-dimensional structure.

Comparative Analysis

Related Phosphonium Compounds

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride belongs to a family of phosphonium salts widely used in organic synthesis. Comparing its properties and reactivity with related compounds provides insights into its unique characteristics and applications.

Table 7.1: Comparison of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride with Related Phosphonium Salts

| Phosphonium Salt | Ylide Stability | Preferred Reactants | Typical Applications |

|---|---|---|---|

| (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride | Stabilized | Aldehydes | α,β-Unsaturated tert-butyl esters |

| (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Stabilized | Aldehydes | α,β-Unsaturated ethyl esters |

| (Methoxycarbonylmethyl)triphenylphosphonium bromide | Stabilized | Aldehydes | α,β-Unsaturated methyl esters |

| Benzyltriphenylphosphonium chloride | Semi-stabilized | Aldehydes | Styrene derivatives |

| Methyltriphenylphosphonium bromide | Non-stabilized | Aldehydes, ketones | Terminal alkenes |

Reactivity Patterns

The reactivity of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is influenced by the electron-withdrawing nature of the tert-butoxycarbonyl group, which stabilizes the resulting ylide. This stabilization affects both the rate of reaction with carbonyl compounds and the stereoselectivity of the products.

Stabilized ylides like those derived from (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride typically:

-

React more slowly with carbonyl compounds compared to non-stabilized ylides

-

Show higher E-selectivity in the resulting alkenes

-

React more readily with aldehydes than with ketones

-

Are less basic and more tolerant of functional groups

These reactivity patterns make (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride particularly valuable in complex synthetic sequences where selectivity and compatibility with other functional groups are essential.

Research Directions and Future Perspectives

Catalytic Applications

Current research trends suggest potential applications of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride in catalytic processes. Modified versions of the compound could potentially serve as catalysts or precatalysts in various organic transformations, leveraging the unique properties of phosphonium salts in catalysis.

Sustainable Chemistry

In the context of green chemistry, efforts to develop more sustainable and environmentally friendly versions of phosphonium reagents represent an important research direction. This could involve the development of water-soluble variants, immobilized reagents, or recyclable systems based on (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride.

Methodology Development

Ongoing research in synthetic methodology continues to explore new applications and reaction conditions for (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride. This includes investigations of:

-

New catalyst systems to enhance stereoselectivity

-

One-pot multi-component reactions involving this reagent

-

Flow chemistry applications for continuous processing

-

Asymmetric variants of the Wittig reaction using chiral auxiliaries or catalysts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume